tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
tert-Butyl 8-amino-3,8-diazabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted diazabicyclo compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is unique due to its amino group, which allows for a wider range of chemical reactions and applications compared to its analogs. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)13-6-8-4-5-9(7-13)14(8)12/h8-9H,4-7,12H2,1-3H3 |
InChI Key |
JQEVAABNSAIXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2N |
Origin of Product |
United States |
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